molecular formula C22H22O7 B2940663 ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-43-3

ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2940663
CAS No.: 869080-43-3
M. Wt: 398.411
InChI Key: IHMXHOJGYGINCK-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin-based derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the chromen ring, a methyl group at position 4, and an ethoxyacetate moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-13(2)21(22(24)29-18(16)11-15)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMXHOJGYGINCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It is used in proteomics research as a biochemical reagent . Additionally, its unique structure makes it a valuable compound for studying the interactions between different molecular groups and their effects on biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference ID
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate 3-(3,4-OCH₃), 4-CH₃, 7-OCH₂COOEt C₂₂H₂₂O₇ 398.41* Not reported Anticancer (predicted)
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 4-CH₃, 7-OCH₂COOEt C₁₅H₁₄O₅ 274.27 202–204 Antimicrobial
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate 3-Cl, 4-oxo, 7-OCH₂COOEt C₁₉H₁₅ClO₅ 358.78 Not reported Not reported
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate Cyclopenta[c]chromen, 7-OCH₂COOMe C₁₅H₁₄O₅ 274.27 Not reported Not reported
7-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4-methyl-2H-chromen-2-one 7-(oxadiazole), 4-CH₃ C₁₃H₁₀N₂O₄S 290.30 Not reported Antioxidant

Notes:

  • Electron-donating vs.
  • Ring systems: The cyclopenta[c]chromen moiety in increases lipophilicity, which may enhance membrane permeability but reduce solubility compared to the target compound .
  • Heterocyclic modifications: Derivatives with oxadiazole or triazole moieties (e.g., ) exhibit pronounced antioxidant activity due to radical scavenging capabilities, while the target compound’s dimethoxy groups may favor anticancer applications .

Physicochemical Properties

  • Melting points: The hydrazide intermediate of the target compound (2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) has a melting point of 194–196°C , whereas simpler derivatives (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate) melt at 202–204°C . These differences reflect variations in crystallinity and hydrogen-bonding capacity.
  • Spectroscopic data: IR spectra of analogues show characteristic C=O (1660–1713 cm⁻¹) and NH (3282–3831 cm⁻¹) stretches, consistent with the target compound’s functional groups .

Biological Activity

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and various pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-ol with ethyl chloroacetate. The resulting structure features a coumarin core, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C17H18O5C_{17}H_{18}O_5, with a molecular weight of 302.32 g/mol. The structure can be represented as follows:

\text{Ethyl 2 3 3 4 dimethoxyphenyl 4 methyl 2 oxo 2H chromen 7 yl oxy}acetate}

Neuroprotective Effects

Research indicates that coumarin derivatives exhibit significant neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This compound has been shown to inhibit AChE activity effectively, which is crucial for maintaining acetylcholine levels in the brain and potentially mitigating symptoms associated with Alzheimer's disease .

Table 1: AChE Inhibition Activity of Coumarin Derivatives

Compound NameIC50 Value (µM)Source
This compoundTBDIn vitro studies
Reference Compound A5.1
Reference Compound B10.0

Antioxidant Properties

Coumarins are also recognized for their antioxidant properties, which contribute to their neuroprotective effects. This compound demonstrates significant radical scavenging activity in various assays, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Antimicrobial Activity

In addition to neuroprotection, preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of various coumarin derivatives, including this compound. The results indicated that this compound significantly reduced neuronal cell death in models of oxidative stress and improved cognitive function in vivo .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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